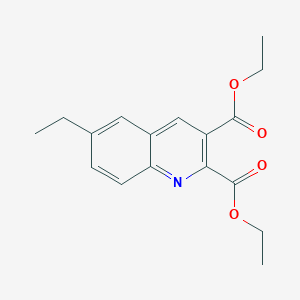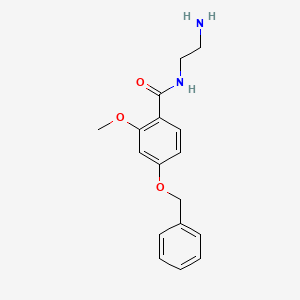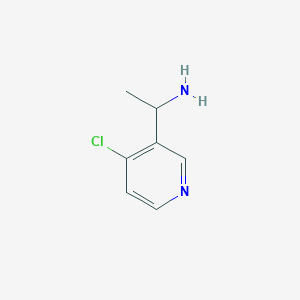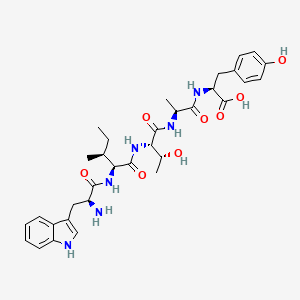![molecular formula C11H18O2 B12630657 3,9-Dimethyl-1,7-dioxaspiro[5.5]undec-2-ene CAS No. 918475-56-6](/img/structure/B12630657.png)
3,9-Dimethyl-1,7-dioxaspiro[5.5]undec-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,9-Dimethyl-1,7-dioxaspiro[5.5]undec-2-ene is a spiro compound characterized by a unique bicyclic structure containing oxygen atoms. Spiro compounds are known for their intriguing conformational and stereochemical properties, making them valuable in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Dimethyl-1,7-dioxaspiro[5.5]undec-2-ene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with a ketone or aldehyde in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate to high temperatures to facilitate cyclization.
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvents: Solvents like dichloromethane or toluene to dissolve reactants and control the reaction environment.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring high efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3,9-Dimethyl-1,7-dioxaspiro[5.5]undec-2-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the spiro carbon centers, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, toluene, ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
3,9-Dimethyl-1,7-dioxaspiro[5.5]undec-2-ene has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying stereochemical properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3,9-Dimethyl-1,7-dioxaspiro[5.5]undec-2-ene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,7-Dioxaspiro[5.5]undecane: A related spiro compound with similar structural features but lacking the dimethyl groups.
1,3-Dioxane-1,3-dithiane Spiranes: Compounds with both oxygen and sulfur atoms in the spiro unit, exhibiting different chemical properties.
Bis(1,3-oxathiane) Spiranes: Compounds with two oxathiane rings, showing unique stereochemical behavior.
Uniqueness
3,9-Dimethyl-1,7-dioxaspiro[5.5]undec-2-ene stands out due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of dimethyl groups enhances its stability and modifies its interaction with molecular targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
918475-56-6 |
|---|---|
Molekularformel |
C11H18O2 |
Molekulargewicht |
182.26 g/mol |
IUPAC-Name |
3,9-dimethyl-1,7-dioxaspiro[5.5]undec-2-ene |
InChI |
InChI=1S/C11H18O2/c1-9-3-5-11(12-7-9)6-4-10(2)8-13-11/h7,10H,3-6,8H2,1-2H3 |
InChI-Schlüssel |
QAKAXQTUEBJBQN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2(CCC(=CO2)C)OC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 2-[(1-methoxy-2-methylpropan-2-yl)-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B12630581.png)










![4-Amino-5-(2-methylpropyl)thieno[2,3-d]pyrimidine-2-thiol](/img/structure/B12630645.png)

